4-Aminobutan-2-one hydrochloride

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

4-Aminobutan-2-one hydrochloride is the critical γ-aminoketone isomer for bifunctional condensation and enzyme characterization. Unlike the 3-amino positional isomer (CAS 21419-24-9), only the 4-amino architecture (CAS 92901-20-7) enables five-membered pyrrolidin-2-one cyclization and AKP thiolase pathway assays. The hydrochloride salt ensures room-temperature stability, precise stoichiometric control, and safer handling vs. the free base. For GLP/GMP compliance, specify 98% purity with full batch-specific NMR/HPLC/GC documentation. Verify SMILES CC(=O)CCN.Cl to prevent isomer misassignment.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 21419-24-9; 92901-20-7
Cat. No. B2540275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutan-2-one hydrochloride
CAS21419-24-9; 92901-20-7
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESCC(=O)CCN.Cl
InChIInChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H
InChIKeyCRYWPNCOLVABFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutan-2-one Hydrochloride (CAS 21419-24-9; 92901-20-7): Chemical Profile and Procurement Baseline


4-Aminobutan-2-one hydrochloride is a γ-aminoketone derivative with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol . The compound exists as the hydrochloride salt of 4-aminobutan-2-one (free base CAS 23645-04-7, MW 87.12 g/mol), featuring a primary amino group and a ketone group separated by a two-carbon chain . As a bifunctional building block, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research, with the hydrochloride form offering enhanced stability and crystallinity compared to the free base . Notably, CAS 21419-24-9 is also associated in some supplier databases with 3-aminobutan-2-one hydrochloride, a positional isomer with distinct reactivity and application profiles that warrants careful specification during procurement .

4-Aminobutan-2-one Hydrochloride: Why Structural Specificity Precludes Generic Substitution in Research Procurement


Generic substitution of 4-aminobutan-2-one hydrochloride with in-class aminoketones is untenable due to critical structural and functional divergences. Positional isomerism—exemplified by the 3-amino vs. 4-amino substitution pattern—determines the spatial relationship between the nucleophilic amine and electrophilic ketone, directly affecting intramolecular cyclization potential, crosslinking behavior, and enzyme recognition [1]. The salt form selection introduces additional differentiation: the hydrochloride salt provides quantifiable advantages in handling, stability, and solubility that the free base cannot replicate . Furthermore, vendor-to-vendor variability in purity specifications (95% to ≥98%) and analytical documentation (full QC data vs. "as-is" sales without analytical characterization) creates substantial procurement risk that generic catalog selection fails to mitigate . These differentiation dimensions translate into measurable consequences for reaction yields, reproducibility, and regulatory compliance in industrial and academic settings .

4-Aminobutan-2-one Hydrochloride (CAS 21419-24-9; 92901-20-7): Quantitative Differentiation Evidence for Procurement Decisions


Gamma-Aminoketone Backbone Enables Distinct Intramolecular Cyclization and Crosslinking Chemistry vs. Alpha/Beta Positional Isomers

4-Aminobutan-2-one hydrochloride is classified as a γ-aminoketone (amino group at C-4, ketone at C-2), in contrast to the β-aminoketone structure of 3-aminobutan-2-one hydrochloride (CAS 21419-24-9 as listed by Aladdin) . This positional difference dictates the spatial separation between nucleophilic and electrophilic centers: the 4-amino configuration enables γ-lactam (pyrrolidin-2-one) formation via intramolecular condensation, whereas the 3-amino analog favors β-lactam or intermolecular pathways . The hydrochloride salt form provides additional differentiation from the free base: protonation of the primary amine enhances water solubility (free base density ~0.945 g/mL; hydrochloride is a solid at room temperature) and stabilizes the compound against aerial oxidation .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Solid Hydrochloride Salt Form Offers Verifiable Handling and Stability Advantages vs. Liquid/Unstable Free Base for Laboratory Storage

The target compound 4-aminobutan-2-one hydrochloride exists as a solid at room temperature (confirmed by Sigma-Aldrich and Fluorochem product specifications) . In contrast, the free base 4-aminobutan-2-one (CAS 23645-04-7) is a liquid or low-melting solid depending on purity and ambient conditions . The hydrochloride salt form confers measurable advantages: (1) enhanced crystallinity facilitates precise weighing and handling; (2) improved oxidative stability of the amino group reduces degradation during storage; and (3) storage at 2-8°C under inert atmosphere (as specified by BenchChem) ensures extended shelf life compared to free base, which requires more stringent storage conditions .

Compound Management Laboratory Procurement Chemical Stability

Enzymatic Recognition in 1,3-Butanediol Biosynthetic Pathway: 4-Aminobutan-2-one as Obligate Intermediate Not Replaceable by Positional Isomers

In the Genomatica patent (EP3135760A1) describing non-naturally occurring microbial organisms for 1,3-butanediol (1,3-BDO) production, 4-aminobutan-2-one is explicitly designated as the substrate for a 4-aminobutan-2-one aminotransferase, a 4-aminobutan-2-one oxidoreductase (deaminating), and a 4-aminobutan-2-one ammonia-lyase [1]. The decarboxylation product of 2-amino-4-ketopentanoate (AKP) yields specifically 4-aminobutan-2-one, which can be transaminated or oxidatively deaminated to 3-oxobutyraldehyde, a key precursor to 1,3-BDO [2]. Positional isomers such as 3-aminobutan-2-one cannot substitute in this pathway due to enzyme active-site specificity for the γ-amino ketone geometry [3].

Metabolic Engineering Industrial Biotechnology Biosynthesis

Electrophilic Reactivity for β-Unsaturated Sulfide/Sulfone Synthesis: Validated Reagent Performance vs. Generic Aminoketones

4-Aminobutan-2-one hydrochloride demonstrates defined reactivity as an electrophile for the formation of β-unsaturated sulfides and sulfones . The compound reacts selectively with sodium sulfide in aqueous media to yield 2,4-dichlorophenylsulfane, an established precursor for phenyldiazonium salt synthesis . This reactivity profile is a direct consequence of the γ-aminoketone architecture: the ketone at C-2 activates the adjacent methylene for nucleophilic attack while the protonated amine at C-4 remains available for subsequent transformations or remains inert under the reaction conditions . Alternative aminoketones with different spacing (e.g., α-aminoketones such as 1-aminopropan-2-one or β-aminoketones such as 3-aminobutan-2-one) exhibit divergent regioselectivity and reaction outcomes under identical conditions.

Organosulfur Chemistry Synthetic Methodology Electrophilic Reagents

Vendor Purity Specifications and Analytical Documentation: Quantifiable Procurement Differentiation

Procurement decisions for 4-aminobutan-2-one hydrochloride are quantifiably differentiated by vendor purity specifications and analytical documentation. Bidepharm (CAS 92901-20-7) supplies the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC reports . Fluorochem offers the compound at 95% purity . Sigma-Aldrich explicitly states that no analytical data is collected for this product and it is sold "as-is," transferring all verification responsibility to the buyer . BenchChem lists 95% purity as typical . This spectrum of analytical support directly impacts suitability for regulated environments (GLP/GMP), publication reproducibility requirements, and downstream synthetic yield calculations.

Quality Control Vendor Qualification Analytical Chemistry

CAS Number Ambiguity: 21419-24-9 Maps to Both 4-Amino and 3-Amino Positional Isomers Across Supplier Databases

CAS 21419-24-9 exhibits significant ambiguity across supplier databases: Fluorochem and Sigma-Aldrich associate this CAS with 4-aminobutan-2-one hydrochloride (SMILES: CC(=O)CCN.Cl) , while Aladdin Scientific and ChemSpider assign the same CAS to 3-aminobutan-2-one hydrochloride (SMILES: CC(C(=O)C)N.Cl) . CAS 92901-20-7 is uniformly associated with the 4-amino isomer (e.g., Bidepharm, Chemscene) . This registry discrepancy creates quantifiable procurement risk: ordering by CAS 21419-24-9 without structural verification may yield the incorrect positional isomer.

Chemical Registry Supplier Verification Procurement Compliance

4-Aminobutan-2-one Hydrochloride (CAS 21419-24-9; 92901-20-7): Evidence-Anchored Application Scenarios for Scientific Procurement


Metabolic Engineering: 1,3-Butanediol Pathway Enzyme Substrate Validation

In metabolic engineering workflows targeting 1,3-butanediol (1,3-BDO) biosynthesis via the AKP thiolase pathway, 4-aminobutan-2-one serves as the obligate intermediate for 4-aminobutan-2-one aminotransferase and oxidoreductase enzyme characterization [1]. Procurement of the correct 4-amino isomer (CAS 92901-20-7) is essential; substitution with 3-aminobutan-2-one hydrochloride (CAS 21419-24-9 from Aladdin) invalidates enzyme activity assays due to positional isomer specificity . For this application, Bidepharm's 98% purity with full QC documentation is recommended to meet publication reproducibility standards and GLP compliance requirements .

Organosulfur Chemistry: β-Unsaturated Sulfide and Sulfone Precursor Synthesis

For synthetic methodologies requiring β-unsaturated sulfides or sulfones as intermediates, 4-aminobutan-2-one hydrochloride provides documented electrophilic reactivity with sodium sulfide in aqueous medium to yield 2,4-dichlorophenylsulfane—a key precursor for phenyldiazonium salts [1]. Alternative aminoketones lack validated reaction protocols for this specific transformation. The solid hydrochloride form facilitates precise stoichiometric control and safe handling under standard laboratory conditions . Fluorochem's 95% purity grade is sufficient for this application, provided the γ-aminoketone backbone (verified by InChIKey CRYWPNCOLVABFJ-UHFFFAOYSA-N) is confirmed prior to use .

Heterocyclic Chemistry: γ-Lactam (Pyrrolidin-2-one) Scaffold Construction

The γ-aminoketone architecture of 4-aminobutan-2-one hydrochloride is uniquely suited for intramolecular condensation to form pyrrolidin-2-one (γ-lactam) scaffolds, a privileged substructure in medicinal chemistry [1]. The two-carbon spacer between amine and ketone enforces five-membered ring formation upon condensation, whereas β-aminoketone isomers (e.g., 3-aminobutan-2-one hydrochloride) favor four-membered β-lactam or intermolecular products . Procurement by CAS 92901-20-7 ensures delivery of the γ-isomer; CAS 21419-24-9 orders require explicit structural verification (SMILES: CC(=O)CCN.Cl) to prevent isomer misassignment .

Regulated Laboratory Procurement: GLP/GMP Documentation Requirements

For laboratories operating under GLP or GMP guidelines requiring full analytical traceability, vendor selection is critical. Bidepharm (CAS 92901-20-7) supplies 4-aminobutan-2-one hydrochloride at 98% purity with batch-specific NMR, HPLC, and GC documentation, satisfying regulatory documentation requirements [1]. Sigma-Aldrich's offering lacks analytical data and is sold "as-is," transferring verification burden to the buyer and potentially delaying regulated workflows . The 3% purity differential between Bidepharm (98%) and other suppliers (95%) may impact stoichiometric calculations in sensitive synthetic routes or analytical method development .

Technical Documentation Hub

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